3-Ethoxyazetidine
Overview
Description
3-Ethoxyazetidine is an organic compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It is often used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .
Synthesis Analysis
3-Ethoxyazetidine has many preparation methods, and the commonly used methods include nitrogen heterocyclic synthesis reaction and ethoxylation reaction . Nitrogen heterocyclic synthesis reaction 3-ethoxyazetidine can be obtained by ethoxylation after synthesis of nitrogen heterocyclic compounds .Molecular Structure Analysis
The molecular formula of 3-Ethoxyazetidine is C5H11NO. The InChI code is 1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-Ethoxyazetidine has a molecular weight of 101.15 g/mol. It has a density of 0.94 , a boiling point of 120.1°C at 760 mmHg , and a flash point of 33.9°C . Its vapor pressure is 15.5mmHg at 25°C , and its refractive index is 1.445 .Scientific Research Applications
Synthesis and Functionality of Azetidines
3-Ethoxyazetidine and related compounds have been extensively studied for their utility in the synthesis of functionalized azetidines. Research by Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines, which includes the preparation of various derivatives such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These derivatives serve as precursors for the synthesis of novel azetidines and spirocyclic azetidine building blocks, highlighting the compound's role in advancing synthetic organic chemistry (Stankovic et al., 2013).
Chiral Ligands in Asymmetric Synthesis
3-Ethoxyazetidine derivatives have shown significant application in asymmetric synthesis. Liu et al. (2008) explored the use of chiral 3-hydroxyazetidines derived from 3-ethoxyazetidine for the asymmetric addition of diethylzinc to aldehydes. These ligands exhibited excellent catalytic activities and enantiomeric selectivities, which are crucial for the production of chiral compounds used in various pharmaceutical applications (Liu et al., 2008).
Pharmaceutical Research and Development
In the field of pharmaceuticals, azetidine derivatives, including those related to 3-ethoxyazetidine, are investigated for their potential as drugs. For instance, Han et al. (2014) explored 3-aminoazetidine derivatives as triple reuptake inhibitors, aiming to develop broad-spectrum antidepressants. This research involved synthesizing novel compounds and assessing their efficacy, demonstrating the significance of azetidine derivatives in drug discovery (Han et al., 2014).
Anticancer Research
Azetidine derivatives, including those structurally related to 3-ethoxyazetidine, have been examined for their potential in anticancer therapy. A study by Parmar et al. (2021) focused on thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, demonstrating significant antitumor activity against various human cancer cell lines. The study included synthesis, in vitro testing, and molecular docking studies, highlighting the role of azetidine derivatives in cancer research (Parmar et al., 2021).
Safety And Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In recent years, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
3-ethoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAFYXADJBZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626366 | |
Record name | 3-Ethoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyazetidine | |
CAS RN |
88536-21-4 | |
Record name | 3-Ethoxyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88536-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.